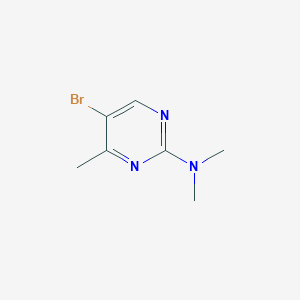
5-bromo-N,N,4-trimethylpyrimidin-2-amine
Overview
Description
5-bromo-N,N,4-trimethylpyrimidin-2-amine is a chemical compound with the CAS Number: 1368039-53-5 . It has a molecular weight of 216.08 and its IUPAC name is 5-bromo-N,N,4-trimethyl-2-pyrimidinamine .
Molecular Structure Analysis
The InChI code for 5-bromo-N,N,4-trimethylpyrimidin-2-amine is 1S/C7H10BrN3/c1-5-6(8)4-9-7(10-5)11(2)3/h4H,1-3H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine and amine groups.Physical And Chemical Properties Analysis
5-bromo-N,N,4-trimethylpyrimidin-2-amine is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Application 1: α-Glucosidase Inhibitors
- Scientific Field: Medicinal Chemistry
- Summary of the Application: The compound “5-bromo-N,N,4-trimethylpyrimidin-2-amine” has been used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives, which have been studied as potential inhibitors of the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, and inhibiting it can help manage blood sugar levels, making it a target for anti-diabetic drugs .
- Methods of Application or Experimental Procedures: The 5-bromo-2-aryl benzimidazole derivatives were synthesized and characterized using various spectroscopic techniques. They were then evaluated for their in vitro α-glucosidase inhibitory activities .
- Results or Outcomes: Twenty-three out of twenty-five synthesized compounds showed excellent to moderate activity in the range of IC50 = 12.4–103.2 μM. Some compounds even showed better inhibition than the standard drug acarbose (IC50 = 38.25 ± 0.12 μM), especially compound 17 (IC50 = 8.34 ± 0.02 μM), which was found to be five-fold more active than the standard .
Application 2: Synthesis of Pyridine Derivatives
- Scientific Field: Organic Chemistry
- Summary of the Application: The compound “5-bromo-N,N,4-trimethylpyrimidin-2-amine” has been used in the synthesis of novel pyridine derivatives . Pyridine derivatives are important in the field of medicinal chemistry due to their wide range of biological activities.
- Methods of Application or Experimental Procedures: The synthesis of these pyridine derivatives was achieved through palladium-catalyzed Suzuki cross-coupling reactions of “5-bromo-N,N,4-trimethylpyrimidin-2-amine” with several arylboronic acids .
- Results or Outcomes: The study reported the efficient synthesis of a series of novel pyridine derivatives in moderate to good yield .
Application 3: Biological Potential of Indole Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Indole derivatives, which can be synthesized from “5-bromo-N,N,4-trimethylpyrimidin-2-amine”, have shown a wide range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application or Experimental Procedures: Various scaffolds of indole are synthesized and screened for different pharmacological activities .
- Results or Outcomes: The study revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Application 4: Synthesis of Benzopyrrole Derivatives
- Scientific Field: Organic Chemistry
- Summary of the Application: The compound “5-bromo-N,N,4-trimethylpyrimidin-2-amine” has been used in the synthesis of benzopyrrole derivatives . Benzopyrrole derivatives are important in the field of medicinal chemistry due to their wide range of biological activities.
- Methods of Application or Experimental Procedures: The synthesis of these benzopyrrole derivatives was achieved through palladium-catalyzed Suzuki cross-coupling reactions of “5-bromo-N,N,4-trimethylpyrimidin-2-amine” with several arylboronic acids .
- Results or Outcomes: The study reported the efficient synthesis of a series of novel benzopyrrole derivatives in moderate to good yield .
Safety And Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
5-bromo-N,N,4-trimethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-5-6(8)4-9-7(10-5)11(2)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVGYROXVVYBGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N,N,4-trimethylpyrimidin-2-amine | |
CAS RN |
1368039-53-5 | |
| Record name | 5-bromo-N,N,4-trimethylpyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



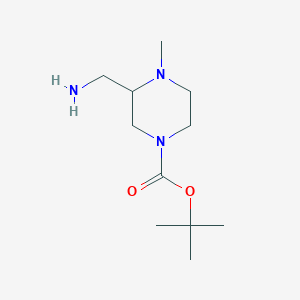
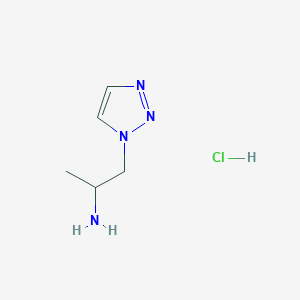
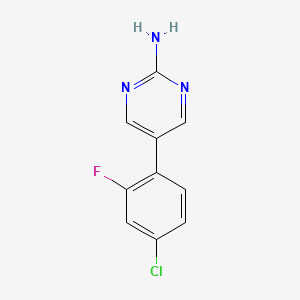
![methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate](/img/structure/B1449173.png)
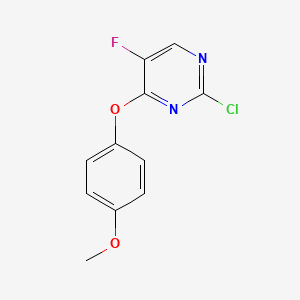
![7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1449176.png)
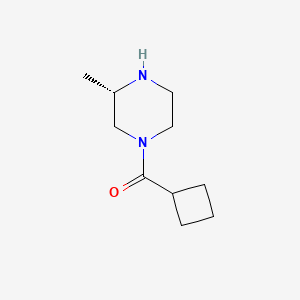
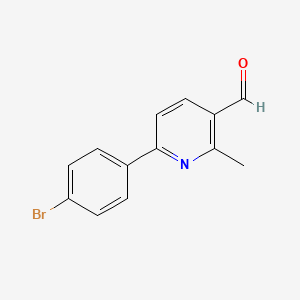
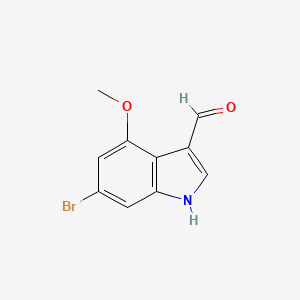
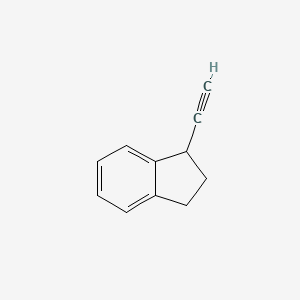
![4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole](/img/structure/B1449184.png)
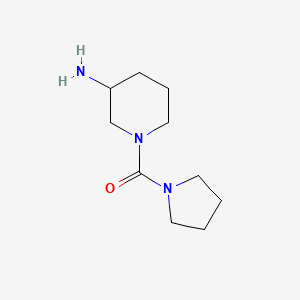
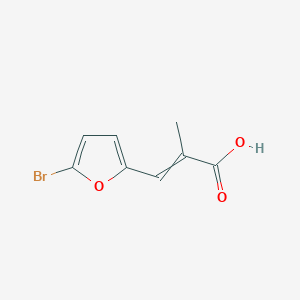
![3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B1449191.png)